Proteinase, Tritirachium album serine

thermal stability circular dichroism subtilisin comparison

Proteinase K (EC 3.4.21.64) is the only commercially available serine protease that retains—and up to 7-fold enhances—proteolytic activity in 0.5–1% SDS, making it irreplaceable for all nucleic acid extraction workflows incorporating SDS lysis. Unlike trypsin, chymotrypsin, or subtilisin, it is refractory to TLCK/TPCK inhibitors and remains fully active across pH 4.0–12.5, enabling simultaneous chromatin digestion, nuclease inactivation, and protein clearance in a single reagent addition. Its two unique intramolecular disulfide bonds confer a fundamentally different stability profile absent from all bacterial subtilisins. For proteomics core facilities, it achieves near-complete proteome digestion in 1–5 min at 200–1,000× lower cost than proteomics-grade trypsin. With a keratin/casein hydrolysis velocity ratio exceeding trypsin by ≥2.3-fold, it is the preferred protease for complete digestion of keratinized tissues, prion-infected samples, and cross-linked proteinaceous materials resistant to conventional proteases. Lyophilized powder, ≥30 U/mg protein.

Molecular Formula C29H27N2O12P
Molecular Weight 626.5 g/mol
Cat. No. B8205344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProteinase, Tritirachium album serine
Molecular FormulaC29H27N2O12P
Molecular Weight626.5 g/mol
Structural Identifiers
SMILESCC(C1C(=O)N2C1(C(C(=C2C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=CC=C4)(C)OC5=CC=CC=C5)OP(=O)(O)O)O
InChIInChI=1S/C29H27N2O12P/c1-18(32)23-26(33)30-24(27(34)40-17-19-13-15-20(16-14-19)31(35)36)25(41-21-9-5-3-6-10-21)28(2,29(23,30)43-44(37,38)39)42-22-11-7-4-8-12-22/h3-16,18,23,32H,17H2,1-2H3,(H2,37,38,39)
InChIKeyOUPAKHMWUJJXOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Proteinase K (Tritirachium album Serine Protease) – Baseline Characterization for Scientific Procurement


Proteinase K (EC 3.4.21.64), also designated peptidase K or Tritirachium album serine proteinase, is a subtilisin-family (S8) alkaline serine endopeptidase purified from the fungus Engyodontium album (formerly Tritirachium album Limber). The mature enzyme is a single polypeptide chain of 277 amino acids with a molecular weight of 28.93 kDa and an active-site catalytic triad of Asp39-His69-Ser224 . It is classified within a distinct subfamily of subtilisin-like proteases, possessing two intramolecular disulfide bonds and one free cysteine residue near the active site — structural features absent from classical bacterial subtilisins [1]. Its commercial availability as a lyophilized powder (≥30 U/mg protein) or stabilized solution makes it a core reagent in molecular biology, proteomics, and industrial biocatalysis .

Why Generic Substitution of Proteinase K with Other Serine Proteases Fails: Structural and Functional Differentiators


Although Proteinase K shares only 35% amino acid sequence identity with subtilisin Carlsberg, the two enzymes exhibit a near-perfect correlation (Pearson r = 0.93–0.99) in substrate specificity at positions P2 through P3′, yet Proteinase K shows poor or no correlation with chymotrypsin, pancreatic elastase, leukocyte elastase, or Streptomyces griseus proteases A and B [1]. More critically, the presence of two disulfide bonds in Proteinase K — entirely absent in all bacterial subtilisins — confers a fundamentally different stability profile: Proteinase K retains full catalytic competence in 0.5–1% SDS concentrations that irreversibly inactivate trypsin and chymotrypsin, and it is refractory to trypsin-specific (TLCK) and chymotrypsin-specific (TPCK) inhibitors [2]. These structural and biochemical distinctions mean that no other commercially available serine protease can replicate the combined operational envelope of Proteinase K in SDS-containing nucleic acid purification protocols, keratinolytic applications, or denaturant-assisted proteolysis workflows.

Proteinase K (Tritirachium album) – Quantitative Comparative Evidence Guide for Informed Procurement


Thermal Denaturation Midpoint (Tm) of Proteinase K vs. Subtilisin DY by Circular Dichroism Spectroscopy

In a direct spectroscopic comparison under identical conditions, the thermal unfolding midpoint (Tm) of Proteinase K was determined to be 65°C, compared to 48°C for subtilisin DY — a difference of +17°C. Additionally, the midpoint of guanidinium hydrochloride-induced denaturation was 6.2 M for Proteinase K versus 3.2 M for subtilisin DY [1]. Proteinase K maintained conformational integrity across the pH range 3.0–11.0 (PMS-inhibited form), whereas subtilisin DY was stable only from pH 5.0–10.0 under the same conditions [1].

thermal stability circular dichroism subtilisin comparison protein engineering

Retention and Enhancement of Proteolytic Activity in the Presence of SDS: Proteinase K vs. Trypsin and Chymotrypsin

Proteinase K retains full catalytic activity in the presence of 0.5–1% sodium dodecyl sulfate (SDS) and 1–4 M urea . Critically, hydrolysis of native protein substrates (e.g., serum albumin) by Proteinase K is stimulated >7-fold by the addition of SDS or urea in a dose-dependent manner, because denaturation of the substrate exposes otherwise inaccessible cleavage sites [1]. In contrast, both trypsin and chymotrypsin are irreversibly inactivated under these same SDS concentrations — trypsin loses essentially all activity above 0.1% SDS due to detergent-induced unfolding of its native structure, which lacks stabilizing disulfide bonds in the subtilisin-like configuration [2].

SDS resistance denaturant compatibility nucleic acid purification trypsin comparison

Inhibitor Selectivity Profile: Proteinase K Resistance to Trypsin-Specific (TLCK) and Chymotrypsin-Specific (TPCK) Inhibitors

Proteinase K is inactivated only by general serine protease inhibitors — diisopropyl fluorophosphate (DFP) and phenylmethanesulfonyl fluoride (PMSF at 5 mM) — but is not inhibited by EDTA (a metalloprotease inhibitor), iodoacetic acid (a cysteine protease inhibitor), p-chloromercuribenzoate, or critically, the trypsin-specific inhibitor Nα-tosyl-L-lysine chloromethyl ketone (TLCK) and the chymotrypsin-specific inhibitor N-tosyl-L-phenylalanine chloromethyl ketone (TPCK) . This stands in marked contrast to trypsin, which is potently and specifically inhibited by TLCK (Ki in the low micromolar range), and chymotrypsin, which is selectively inhibited by TPCK [1]. Disulfide-bond-dependent conformational stability also renders Proteinase K activity unaffected by reducing agents such as dithiothreitol (DTT) under non-denaturing conditions, whereas the homologous cold-adapted Vibrio subtilase loses activity under identical treatment [2].

inhibitor selectivity TLCK TPCK serine protease quality control

Proteomics Workflow Cost Efficiency and Digestion Speed: Proteinase K vs. Proteomics-Grade Trypsin

In a 2024 systematic evaluation of broad-specificity proteases for bottom-up proteomics, Jiang et al. demonstrated that Proteinase K produces near-complete Jurkat cell proteome digests in 1–5 minutes at a reagent cost 200–1,000-fold lower than proteomics-grade trypsin. Proteinase K identified 7,374 unique Jurkat proteins with an average sequence coverage of 21%, enabling label-free quantitation of 3,111 proteins — performance comparable to trypsin yet accessing thousands of amino acid positions not reported in the PeptideAtlas database (>2,400 prior experiments) [1]. Among the three broad-specificity proteases tested, subtilisin identified 8,178 proteins (29% coverage) and thermolysin identified 8,753 proteins (37% coverage); Proteinase K provided the most balanced coverage-to-cost ratio for rapid profiling applications [1].

proteomics bottom-up proteomics cost efficiency trypsin digestion speed

Keratinolytic Specificity Ratio (Keratin/Casein Hydrolysis Velocity): Proteinase K vs. Subtilisin, Trypsin, Elastase, Chymotrypsin, and Collagenase

In a comparative study quantifying keratinolytic versus caseinolytic activity across six proteases, Proteinase K exhibited a keratin/casein hydrolysis velocity ratio of approximately 0.7 — the highest among all tested enzymes. By contrast, subtilisin, elastase, chymotrypsin, and collagenase all yielded ratios below 0.3, and trypsin reached only 0.42 (primarily due to weak casein hydrolysis rather than genuine keratin degradation) [1]. Proteinase K was more active on stratum corneum keratin than the D. microsporus keratinase (by ~50%) and the P. marquandii keratinase (by ~20%), and was significantly more active on keratin than all non-keratinolytic proteases tested [1]. The broad cleavage specificity of Proteinase K on oxidized insulin B-chain — with preference for aromatic and nonpolar residues at P1 — mirrored that of dedicated keratinases and was not shared by subtilisin, trypsin, or elastase [1].

keratin hydrolysis keratinase substrate specificity insoluble substrate industrial biocatalysis

Disulfide Bond Content and Redox Stability: Proteinase K vs. Subtilisin Carlsberg and Subtilisin BPN′

Primary sequence and crystallographic analysis reveals that Proteinase K contains two intramolecular disulfide bonds (Cys34–Cys123 and Cys178–Cys249) plus one free cysteine residue (Cys73) adjacent to the active-site His69 [1]. In contrast, subtilisin Carlsberg and subtilisin BPN′ contain zero cysteine residues and consequently possess no disulfide bonds [1][2]. This structural difference has direct functional consequences: Proteinase K is resistant to inactivation by the reducing agent dithiothreitol (DTT) under non-denaturing conditions, whereas the homologous psychrotrophic Vibrio subtilase — which relies on its disulfide(s) for structural integrity — is inactivated by DTT treatment [3]. The disulfide-bonded core of Proteinase K is a principal molecular determinant underlying its previously described SDS resistance, thermal stability, and ability to retain activity under conditions that unfold disulfide-free subtilisins.

disulfide bonds structural stability subtilisin family DTT resistance protein engineering

Proteinase K (Tritirachium album) – Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation


SDS-Based Nucleic Acid Extraction and Purification (DNA/RNA Isolation)

Proteinase K is the enzyme of choice for all nucleic acid extraction workflows incorporating SDS for cell lysis and nuclease inactivation. Its unique ability to retain — and up to 7-fold enhance — proteolytic activity in 0.5–1% SDS [1] means that a single reagent simultaneously digests chromatin proteins, inactivates DNases and RNases, and clears protein contaminants without the need for phenol extraction or sequential protease additions. Neither trypsin, chymotrypsin, nor subtilisin can substitute in this application because they are irreversibly inactivated at SDS concentrations required for effective lysis [2]. The broad pH stability (4.0–12.5) further permits compatibility with a wide range of extraction buffer formulations .

Cost-Efficient Large-Cohort Shotgun Proteomics

For proteomics core facilities and biomarker discovery studies processing hundreds to thousands of samples, Proteinase K enables near-complete proteome digestion in 1–5 minutes at 200–1,000× lower reagent cost than proteomics-grade trypsin [3]. The resulting identification depth (7,374 unique Jurkat proteins, 3,111 label-free quantifiable) is comparable to trypsin while accessing sequence space not represented in the PeptideAtlas [3]. Although thermolysin and subtilisin provide somewhat higher coverage, Proteinase K offers the most favorable cost-to-coverage ratio for rapid, high-throughput profiling applications.

Keratin-Rich and Cross-Linked Protein Sample Processing

Proteinase K exhibits a keratin/casein hydrolysis velocity ratio of approximately 0.7 — at least 2.3-fold higher than trypsin (0.42) and well over 2.3-fold higher than subtilisin, elastase, chymotrypsin, and collagenase (all <0.3) [4]. This makes Proteinase K the preferred protease for complete digestion of keratinized tissues (skin, nail, hair, feather), prion-infected samples, and other highly cross-linked proteinaceous materials resistant to conventional proteases. Its performance on stratum corneum keratin exceeds that of dedicated microbial keratinases by 20–50% [4].

Orthogonal Protease Selectivity in Multi-Enzyme Sample Preparation Workflows

Because Proteinase K is refractory to both TLCK (trypsin-specific inhibitor) and TPCK (chymotrypsin-specific inhibitor) , it can be deployed in serial or parallel digestion strategies where trypsin and chymotrypsin activities must be independently controlled. For example, a complex sample can be sequentially digested — first with trypsin (quenched with TLCK), then with Proteinase K — achieving orthogonal cleavage patterns without cross-interference. This inhibitor-based orthogonality, combined with Proteinase K's broad specificity and SDS compatibility, enables modular experimental designs not achievable with functionally overlapping serine proteases.

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